1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid
Overview
Description
1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its potential biological activities and applications. This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a sulfonamido group attached to a 3-methylphenyl moiety.
Preparation Methods
The synthesis of 1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid typically involves the reaction of 3-methylbenzenesulfonyl chloride with cyclohexanecarboxylic acid in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The sulfonamido group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamido group, forming new derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s biological activities are of interest, particularly its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfonamido group is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also participate in signaling pathways, affecting cellular processes and leading to its observed biological effects .
Comparison with Similar Compounds
1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic acid can be compared to other sulfonamido and carboxylic acid-containing compounds:
Sulfanilamide: A well-known sulfonamide antibiotic, differing in its simpler structure and primary use in antibacterial applications.
Cyclohexanecarboxylic acid: Lacks the sulfonamido group, making it less versatile in terms of biological activity.
3-Methylbenzenesulfonamide: Contains the sulfonamido group but lacks the cyclohexane ring and carboxylic acid group, limiting its applications.
Properties
IUPAC Name |
1-[(3-methylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-6-5-7-12(10-11)20(18,19)15-14(13(16)17)8-3-2-4-9-14/h5-7,10,15H,2-4,8-9H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMWVTFIQQCVRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2(CCCCC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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